2-Methyl-2-(methylsulfonyl)propanenitrile

Description

BenchChem offers high-quality 2-Methyl-2-(methylsulfonyl)propanenitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methyl-2-(methylsulfonyl)propanenitrile including the price, delivery time, and more detailed information at info@benchchem.com.

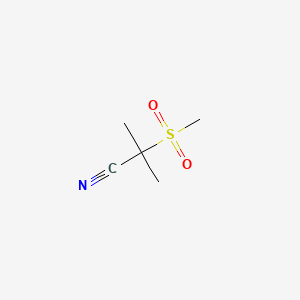

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-2-methylsulfonylpropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2S/c1-5(2,4-6)9(3,7)8/h1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPXOEOMIERYCLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#N)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00163442 | |

| Record name | Propanenitrile, 2-methyl-2-(methylsulfonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00163442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14668-29-2 | |

| Record name | Propanenitrile, 2-methyl-2-(methylsulfonyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014668292 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanenitrile, 2-methyl-2-(methylsulfonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00163442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What are the physical and chemical properties of 2-Methyl-2-(methylsulfonyl)propanenitrile?

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physical and chemical properties of 2-Methyl-2-(methylsulfonyl)propanenitrile, a molecule of interest in synthetic chemistry and potentially in drug development. This document collates available data on its structural characteristics, physicochemical parameters, and reactivity. A detailed experimental protocol for its synthesis is also presented, offering a practical basis for its laboratory preparation. The guide is intended to serve as a foundational resource for researchers, enabling further investigation into the applications and behavior of this compound.

Introduction

2-Methyl-2-(methylsulfonyl)propanenitrile, also known by its IUPAC name 2-methyl-2-(methylsulfonyl)propanenitrile, is a bifunctional organic molecule incorporating both a nitrile and a sulfonyl group. The presence of these two electron-withdrawing functionalities on a quaternary carbon center suggests unique electronic properties and reactivity patterns that are of significant interest in medicinal chemistry and materials science. The sulfonyl group, a well-established pharmacophore, can act as a hydrogen bond acceptor and imparts metabolic stability, while the nitrile group is a versatile synthetic handle that can be transformed into various other functional groups. This guide aims to consolidate the currently available technical information on this compound to facilitate its use in research and development.

Molecular Structure and Identification

The structural representation and key identifiers for 2-Methyl-2-(methylsulfonyl)propanenitrile are provided below.

Molecular Structure:

Caption: 2D structure of 2-Methyl-2-(methylsulfonyl)propanenitrile.

Table 1: Compound Identification

| Identifier | Value | Source |

| CAS Number | 14668-29-2 | [1][2] |

| Molecular Formula | C5H9NO2S | [1][2] |

| Molecular Weight | 147.2 g/mol | [1] |

| IUPAC Name | 2-methyl-2-(methylsulfonyl)propanenitrile | N/A |

| Synonyms | Propanenitrile, 2-methyl-2-(methylsulfonyl)- | [2] |

Physicochemical Properties

Table 2: Physical and Chemical Properties

| Property | Value | Source |

| Density | 1.172 g/cm³ | [2] |

| Boiling Point | 316.4 °C at 760 mmHg | [2] |

| Refractive Index | 1.453 | [2] |

| Flash Point | 145.2 °C | [2] |

| Solubility | Data not available | N/A |

Synthesis

The synthesis of 2-Methyl-2-(methylsulfonyl)propanenitrile can be achieved through the methylation of 2-(methylsulfonyl)acetonitrile. The following protocol is based on a patented procedure and provides a reliable method for laboratory-scale preparation.

Synthetic Workflow

Caption: Synthetic workflow for 2-Methyl-2-(methylsulfonyl)propanenitrile.

Experimental Protocol

Materials:

-

2-(Methylsulfonyl)acetonitrile

-

Sodium hydride (60% dispersion in mineral oil)

-

Methyl iodide

-

Anhydrous tetrahydrofuran (THF)

-

Ethyl acetate

-

Hexanes

-

Ether

-

Brine (saturated aqueous NaCl solution)

-

Water (H₂O)

Procedure:

-

To a stirred solution of 2-(methylsulfonyl)acetonitrile (1.19 g, 10 mmol) in 30 mL of anhydrous THF at 0 °C, slowly add sodium hydride (0.80 g, 20 mmol, 60% in mineral oil).

-

Stir the mixture at 0 °C for 20 minutes.

-

Add methyl iodide (2.84 g, 20 mmol) dropwise over a period of 1.5 hours, maintaining the temperature between 0 °C and 25 °C.

-

Allow the reaction mixture to warm to room temperature and stir overnight (approximately 20 hours).

-

Carefully quench the reaction by adding 25 mL of water.

-

Remove the THF under reduced pressure.

-

Extract the aqueous solution with ethyl acetate (3 x 25 mL).

-

Combine the organic extracts and wash with brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Triturate the residue with a mixture of hexanes and ether to induce crystallization and isolate the product, 2-Methyl-2-(methylsulfonyl)propanenitrile.

Chemical Reactivity and Stability

The chemical behavior of 2-Methyl-2-(methylsulfonyl)propanenitrile is dictated by the interplay of the nitrile and sulfonyl functional groups.

Reactivity of the Nitrile Group

The nitrile group can undergo a variety of transformations. Under acidic or basic conditions, it can be hydrolyzed to a carboxylic acid or a carboxylate salt, respectively. Reduction of the nitrile, for instance with lithium aluminum hydride, would yield the corresponding primary amine.

Reactivity Influenced by the Sulfonyl Group

The strongly electron-withdrawing sulfonyl group acidifies the alpha-protons in the precursor, 2-(methylsulfonyl)acetonitrile, facilitating its deprotonation and subsequent alkylation as seen in the synthesis. In the final product, the sulfonyl group provides chemical stability and influences the overall polarity of the molecule. The reactivity of related α-cyano sulfones suggests they can participate in intramolecular reactions, for example with peroxides to form cyclic ethers.[3][4][5][6][7]

Stability

Detailed experimental studies on the thermal and hydrolytic stability of 2-Methyl-2-(methylsulfonyl)propanenitrile are not extensively reported. However, sulfones are generally considered to be chemically robust and resistant to oxidation and reduction. The stability of the nitrile group will be dependent on the reaction conditions, with hydrolysis being a primary degradation pathway under strong acidic or basic conditions.

Spectral Data (Predicted)

To the best of our knowledge, experimentally determined spectral data for 2-Methyl-2-(methylsulfonyl)propanenitrile are not publicly available. Predicted spectral information can serve as a guide for characterization.

¹H NMR Spectroscopy (Predicted)

In a predicted ¹H NMR spectrum, one would expect to see two singlets. A singlet corresponding to the six equivalent protons of the two methyl groups attached to the quaternary carbon, and another singlet for the three protons of the methyl group of the sulfonyl moiety. The exact chemical shifts would depend on the solvent used.

¹³C NMR Spectroscopy (Predicted)

A predicted ¹³C NMR spectrum would likely show signals for the quaternary carbon, the nitrile carbon, the two equivalent methyl carbons attached to the quaternary center, and the methyl carbon of the sulfonyl group.

FT-IR Spectroscopy (Predicted)

Key vibrational bands would be expected for the C≡N stretch of the nitrile group (typically around 2240-2260 cm⁻¹) and the symmetric and asymmetric S=O stretches of the sulfonyl group (around 1120-1160 cm⁻¹ and 1300-1350 cm⁻¹, respectively).

Mass Spectrometry (Predicted)

The electron ionization mass spectrum would be expected to show the molecular ion peak (M⁺) at m/z = 147, along with fragmentation patterns corresponding to the loss of methyl, sulfonyl, and nitrile moieties.

Applications in Research and Drug Development

While specific applications for 2-Methyl-2-(methylsulfonyl)propanenitrile are not yet widely documented, its structural motifs suggest several potential areas of utility:

-

Medicinal Chemistry: The sulfonyl group is a key component in many pharmaceuticals. This compound could serve as a building block for the synthesis of novel drug candidates. The nitrile group offers a point for diversification to generate libraries of related compounds for screening.

-

Synthetic Chemistry: As a bifunctional molecule, it can be utilized in a variety of chemical transformations, serving as a versatile intermediate in the synthesis of more complex molecular architectures.

-

Materials Science: The polarity and potential for intermolecular interactions imparted by the nitrile and sulfonyl groups could make this compound or its derivatives interesting for the development of new materials with specific properties.

Conclusion

2-Methyl-2-(methylsulfonyl)propanenitrile is a compound with interesting structural features that suggest a range of potential applications in chemistry and drug discovery. This guide has summarized the available physical and chemical data and provided a detailed synthetic protocol. The significant gap in experimentally verified spectral and reactivity data highlights an opportunity for further research to fully characterize this molecule and unlock its potential.

References

-

Horn, A., & Dussault, P. H. (2019). Synthesis of α-Cyano and α-Sulfonyl Cyclic Ethers via Intramolecular Reactions of Peroxides with Sulfone- and Nitrile-Stabilized Carbanions. The Journal of Organic Chemistry. [Link][4][7]

-

Horn, A., & Dussault, P. H. (2019). Synthesis of α-Cyano and α-Sulfonyl Cyclic Ethers via Intramolecular Reactions of Peroxides with Sulfone- and Nitrile-Stabilized Carbanions. PubMed. [Link][3]

-

Horn, A., & Dussault, P. H. (2019). Synthesis of α-Cyano and α-Sulfonyl Cyclic Ethers via Intramolecular Reactions of Peroxides with Sulfone- and Nitrile-Stabilized Carbanions. Sci-Hub. [Link][5]

-

Horn, A., & Dussault, P. H. (2019). Synthesis of α-Cyano and α-Sulfonyl Cyclic Ethers via Intramolecular Reactions of Peroxides with Sulfone- and Nitrile-Stabilized Carbanions. ResearchGate. [Link][6]

-

Allen. (n.d.). 2-methyl propan nitrile on alkaline hydrolysis give. Retrieved from [Link][8]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0034239). Retrieved from [Link][9]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0031243). Retrieved from [Link][10]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 300 MHz, neat, experimental) (HMDB0031243). Retrieved from [Link][11]

-

PubChem. (n.d.). 2-Methyl-2-[(4-methylbenzenesulfonyl)oxy]propanenitrile. Retrieved from [Link][12]

-

NIST/TRC Web Thermo Tables. (2012). 2-methylpropanenitrile. Retrieved from [Link][13]

-

Doc Brown's Chemistry. (n.d.). low/high resolution 1H proton nmr spectrum of 2-methylpropane. Retrieved from [Link][14]

-

Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of 2-methylpropanoic acid. Retrieved from [Link][15]

-

Cheméo. (n.d.). Propanenitrile, 2-methyl-3-(1-methylethyloxy). Retrieved from [Link][16]

-

PubChem. (n.d.). 2-Methyl-2-butenenitrile. Retrieved from [Link][17]

-

Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of 2-methylpropane. Retrieved from [Link][18]

-

Doc Brown's Chemistry. (n.d.). low/high resolution 1H proton nmr spectrum of 2-methylpropanal. Retrieved from [Link][19]

-

Doc Brown's Chemistry. (n.d.). Carbon-13 NMR spectrum 2-methylpropan-1-ol. Retrieved from [Link][20]

-

Indonesian Journal of Science & Technology. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of 2-methylpropanal. Retrieved from [Link][21]

-

NIST. (n.d.). Propanenitrile, 2,2'-azobis[2-methyl-. Retrieved from [Link][22]

-

PubChem. (n.d.). 2-(2-Methylsulfonylethylsulfanyl)propanenitrile. Retrieved from [Link][23]

-

Metabolomics Workbench. (n.d.). RefMet. Retrieved from [Link][24]

-

ResearchGate. (n.d.). FT-IR spectra of (a) poly[(2-acrylamido-2-methyl-1-propanesulfonic acid). Retrieved from [Link][25]

-

PubMed Central. (n.d.). File Formats Commonly Used in Mass Spectrometry Proteomics. Retrieved from [Link][26]

-

MDPI. (n.d.). MAD HATTER Correctly Annotates 98% of Small Molecule Tandem Mass Spectra Searching in PubChem. Retrieved from [Link][27]

-

PubMed. (n.d.). Experimental protein mixture for validating tandem mass spectral analysis. Retrieved from [Link][28]

-

ResearchGate. (n.d.). FTIR spectra of 2-MeImidH and [M(2-Me-ImidH)4Cl] Cl, M ¼ Cu, Ni. Retrieved from [Link][29]

-

ResearchGate. (n.d.). Kinetic Studies of Alkaline Hydrolysis Hydrolysis of Methyl-2-[2'-oxo-3'-(2"-choloro-6"-fluorophenyl)propyl]benzoate and Methyl-2-benzoyl methyl benzoate in Aqueous, EtOH-H2O Media. Retrieved from [Link][30]EtOH-H2O_Media) [32]

Sources

- 1. 2-methyl-2-(methylsulfonyl)propanenitrile | 14668-29-2 [chemicalbook.com]

- 2. 2-methyl-2-(methylsulfonyl)propanenitrile | 14668-29-2 [chemnet.com]

- 3. Synthesis of α-Cyano and α-Sulfonyl Cyclic Ethers via Intramolecular Reactions of Peroxides with Sulfone- and Nitrile-Stabilized Carbanions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Sci-Hub. Synthesis of α-Cyano and α-Sulfonyl Cyclic Ethers via Intramolecular Reactions of Peroxides with Sulfone- and Nitrile-Stabilized Carbanions / The Journal of Organic Chemistry, 2019 [sci-hub.box]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. 2-methyl propan nitrile on alkaline hydrolysis give `:` [allen.in]

- 9. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0034239) [hmdb.ca]

- 10. Human Metabolome Database: 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0031243) [hmdb.ca]

- 11. Human Metabolome Database: 1H NMR Spectrum (1D, 300 MHz, neat, experimental) (HMDB0031243) [hmdb.ca]

- 12. 2-Methyl-2-[(4-methylbenzenesulfonyl)oxy]propanenitrile | C11H13NO3S | CID 71565233 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. 2-methylpropanenitrile -- Critically Evaluated Thermophysical Property Data from NIST/TRC Web Thermo Tables (WTT) [wtt-pro.nist.gov]

- 14. low/high resolution 1H proton nmr spectrum of 2-methylpropane C4H10 (CH3)3CH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isobutane 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 15. 13C nmr spectrum of 2-methylpropanoic acid C4H8O2 (CH3)2CHCOOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of isobutyric acid acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 16. Propanenitrile, 2-methyl-3-(1-methylethyloxy) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 17. 2-Methyl-2-butenenitrile | C5H7N | CID 29935 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. 13C nmr spectrum of 2-methylpropane C4H10 (CH3)3CH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of isobutane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 19. low/high resolution 1H proton nmr spectrum of 2-methylpropanal C4H8O (CH3)2CHCHO analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isobutyraldehyde 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 20. 13C nmr spectrum of 2-methylpropan-1-ol C4H10O (CH3)2CHCH2OH analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of isobutyl alcohol C-13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 21. 13C nmr spectrum of 2-methylpropanal C4H8O (CH3)2CHCHO analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of isobutyraldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 22. Propanenitrile, 2,2'-azobis[2-methyl- [webbook.nist.gov]

- 23. 2-(2-Methylsulfonylethylsulfanyl)propanenitrile | C6H11NO2S2 | CID 63660798 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 24. Metabolomics Workbench : Databases : RefMet [metabolomicsworkbench.org]

- 25. researchgate.net [researchgate.net]

- 26. File Formats Commonly Used in Mass Spectrometry Proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 27. MAD HATTER Correctly Annotates 98% of Small Molecule Tandem Mass Spectra Searching in PubChem [mdpi.com]

- 28. Experimental protein mixture for validating tandem mass spectral analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis and Structural Characterization of 2-Methyl-2-(methylsulfonyl)propanenitrile

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a robust synthetic pathway to 2-Methyl-2-(methylsulfonyl)propanenitrile, a compound of interest in medicinal chemistry and materials science due to the unique electronic properties conferred by the geminal cyano and methylsulfonyl groups. This document details a proposed two-step synthetic sequence, including the preparation of the key intermediate, 2-methyl-2-(methylthio)propanenitrile, and its subsequent oxidation. Furthermore, a thorough analysis of the expected structural characterization of the final product using modern spectroscopic techniques is presented. This guide is intended to be a practical resource, offering not only detailed experimental protocols but also the underlying scientific rationale for procedural choices, thereby empowering researchers to confidently synthesize and characterize this and related molecules.

Introduction and Strategic Overview

The synthesis of molecules bearing an α-cyano sulfone moiety presents a unique challenge and opportunity in organic chemistry. The strong electron-withdrawing nature of both the nitrile and sulfonyl groups significantly influences the reactivity of the α-carbon, making these compounds valuable synthons for further chemical transformations. 2-Methyl-2-(methylsulfonyl)propanenitrile is a prototypical example, combining steric hindrance with potent electronic effects.

While a direct, one-pot synthesis from readily available starting materials is not prominently described in the literature, a logical and efficient two-step approach has been devised, drawing from established methodologies for the synthesis of related thioethers and their subsequent oxidation. This strategy offers a high probability of success and allows for the isolation and characterization of a key intermediate, providing a solid foundation for the overall synthetic campaign.

The proposed synthetic strategy is as follows:

-

Synthesis of 2-Methyl-2-(methylthio)propanenitrile: This precursor will be synthesized via a nucleophilic substitution reaction.

-

Oxidation of the Thioether: The synthesized thioether will be oxidized to the target sulfone, 2-Methyl-2-(methylsulfonyl)propanenitrile.

This guide will now delve into the detailed experimental protocols for each step, followed by an in-depth discussion of the expected structural characterization of the final product.

Synthesis of 2-Methyl-2-(methylsulfonyl)propanenitrile: A Two-Step Approach

Step 1: Synthesis of 2-Methyl-2-(methylthio)propanenitrile

The initial step focuses on the construction of the C-S bond to form the thioether precursor. A plausible and efficient method involves the α-halogenation of 2-methylpropanenitrile (isobutyronitrile) followed by nucleophilic substitution with a methylthiolate source. This approach is analogous to the well-established synthesis of 2-methyl-2-(methylthio)propanal from isobutyraldehyde.[1]

2.1.1. Proposed Reaction Scheme:

Caption: Proposed synthesis of the thioether intermediate.

2.1.2. Detailed Experimental Protocol:

-

Part A: α-Chlorination of 2-Methylpropanenitrile

-

To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2-methylpropanenitrile (1.0 eq.), N-chlorosuccinimide (NCS, 1.1 eq.), and a catalytic amount of benzoyl peroxide (0.02 eq.) in anhydrous carbon tetrachloride.

-

Heat the reaction mixture to reflux under a nitrogen atmosphere. Monitor the reaction progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature. Filter off the succinimide byproduct and wash the solid with a small amount of cold carbon tetrachloride.

-

Carefully concentrate the filtrate under reduced pressure to afford the crude 2-chloro-2-methylpropanenitrile. Caution: This intermediate is likely lachrymatory and should be handled in a well-ventilated fume hood. It is recommended to proceed to the next step without extensive purification.

-

-

Part B: Nucleophilic Substitution with Sodium Thiomethoxide

-

In a separate dry, three-necked round-bottom flask under a nitrogen atmosphere, prepare a solution of sodium thiomethoxide (1.2 eq.) in anhydrous tetrahydrofuran (THF). Cool the solution to 0 °C in an ice bath.

-

To this cooled solution, add the crude 2-chloro-2-methylpropanenitrile (from Part A) dissolved in a minimal amount of anhydrous THF dropwise via a dropping funnel.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by GC or TLC.

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether (3 x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic phase under reduced pressure. The resulting crude product, 2-methyl-2-(methylthio)propanenitrile, can be purified by vacuum distillation.

-

2.1.3. Scientific Rationale:

The choice of NCS for chlorination is predicated on its ease of handling compared to chlorine gas and its ability to perform free-radical halogenation at the α-position of the nitrile under initiation by benzoyl peroxide. The subsequent SN2 reaction with sodium thiomethoxide is a standard and highly efficient method for the formation of thioethers. THF is an appropriate solvent for this reaction as it is polar aprotic and will not interfere with the nucleophile.

Step 2: Oxidation of 2-Methyl-2-(methylthio)propanenitrile to 2-Methyl-2-(methylsulfonyl)propanenitrile

The oxidation of the thioether to the sulfone is a critical step. A variety of oxidizing agents can accomplish this transformation. A common and effective method involves the use of hydrogen peroxide in a suitable solvent, often with a catalyst.

2.2.1. Proposed Reaction Scheme:

Caption: Oxidation of the thioether to the target sulfone.

2.2.2. Detailed Experimental Protocol:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the purified 2-methyl-2-(methylthio)propanenitrile (1.0 eq.) and glacial acetic acid.

-

Heat the mixture to approximately 60-70 °C.

-

To this heated solution, add 30% aqueous hydrogen peroxide (2.2-2.5 eq.) dropwise, ensuring the temperature does not exceed 80 °C.

-

After the addition is complete, continue to stir the reaction mixture at 70 °C for 2-3 hours, or until TLC or GC analysis indicates the complete consumption of the starting material.

-

Cool the reaction mixture to room temperature and carefully pour it into a beaker of ice water with stirring.

-

The solid product, 2-Methyl-2-(methylsulfonyl)propanenitrile, should precipitate out of solution. Collect the solid by vacuum filtration and wash with cold water.

-

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.

2.2.3. Scientific Rationale:

Hydrogen peroxide is a cost-effective and environmentally benign oxidizing agent. The reaction is typically performed in an acidic medium, such as acetic acid, which can catalyze the oxidation process. The use of a slight excess of hydrogen peroxide ensures the complete conversion of the thioether to the sulfone, bypassing the intermediate sulfoxide. The exothermic nature of the reaction necessitates careful, portion-wise addition of the oxidant to maintain temperature control.

Structural Characterization

The unambiguous identification and confirmation of the structure of the synthesized 2-Methyl-2-(methylsulfonyl)propanenitrile, as well as an assessment of its purity, will be accomplished through a combination of spectroscopic techniques.

Expected Spectroscopic Data

The following table summarizes the anticipated key spectroscopic data for 2-Methyl-2-(methylsulfonyl)propanenitrile.

| Technique | Functional Group | Expected Observation |

| FT-IR | C≡N (Nitrile) | Strong, sharp absorption band around 2240-2260 cm⁻¹.[2][3] |

| S=O (Sulfone) | Two strong absorption bands: asymmetric stretch around 1300-1350 cm⁻¹ and symmetric stretch around 1120-1160 cm⁻¹.[4] | |

| ¹H NMR | -C(CH₃)₂ | Singlet, integrating to 6 protons, expected in the range of δ 1.5-2.0 ppm. |

| -SO₂CH₃ | Singlet, integrating to 3 protons, expected in the range of δ 2.8-3.2 ppm. | |

| ¹³C NMR | -C(CH₃)₂ | Quartet, expected in the range of δ 20-30 ppm. |

| -C(CH₃)₂ | Quaternary carbon, expected in the range of δ 60-70 ppm. | |

| -SO₂CH₃ | Quartet, expected in the range of δ 40-50 ppm. | |

| -C≡N | Quaternary carbon, expected in the range of δ 115-125 ppm. | |

| Mass Spec. | Molecular Ion (M⁺) | Expected at m/z = 147.0405 (for C₅H₉NO₂S). |

| Fragmentation | Loss of SO₂ (m/z = 64) and CH₃ (m/z = 15) are common fragmentation pathways for sulfones.[5][6] |

Detailed Spectroscopic Analysis

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: The IR spectrum will provide definitive evidence for the presence of the key functional groups. The sharp, intense absorption for the nitrile group (C≡N) is highly characteristic.[2][3] The presence of two strong bands for the sulfone group (asymmetric and symmetric S=O stretching) will confirm the successful oxidation of the thioether.[4] The absence of a band in the S-H stretching region (around 2550 cm⁻¹) will confirm the absence of any unreacted thiol starting materials.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to be simple and highly informative. The two geminal methyl groups on the quaternary carbon will be chemically equivalent and should appear as a sharp singlet integrating to six protons. The methyl group attached to the sulfonyl group will also be a singlet, integrating to three protons, but will be shifted downfield due to the electron-withdrawing effect of the sulfone.

-

¹³C NMR: The carbon NMR spectrum will show four distinct signals corresponding to the four unique carbon environments in the molecule. The chemical shifts will be indicative of the electronic environment of each carbon. The quaternary carbon attached to both the nitrile and sulfonyl groups will be significantly downfield.

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry will be employed to determine the exact mass of the molecular ion, which should match the calculated theoretical mass for the molecular formula C₅H₉NO₂S. The fragmentation pattern will also provide structural information. Common fragmentation pathways for sulfones include the loss of SO₂ and cleavage of the C-S bonds.[5][6]

Safety Considerations

-

2-Methylpropanenitrile (Isobutyronitrile): This is a flammable liquid and is toxic if ingested, inhaled, or absorbed through the skin. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

-

N-Chlorosuccinimide (NCS): NCS is a corrosive solid and a strong oxidizing agent. Avoid contact with skin and eyes.

-

Sodium Thiomethoxide: This is a corrosive and malodorous compound. Handle in a well-ventilated fume hood.

-

Hydrogen Peroxide (30%): This is a strong oxidizing agent and can cause severe skin burns. Handle with care and appropriate PPE.

-

General Precautions: All reactions should be carried out in a well-ventilated fume hood. Appropriate PPE, including safety glasses, lab coat, and gloves, should be worn at all times.

Conclusion

This technical guide has outlined a comprehensive and scientifically sound approach to the synthesis and structural characterization of 2-Methyl-2-(methylsulfonyl)propanenitrile. The proposed two-step synthesis is based on well-established chemical transformations and is expected to be high-yielding and scalable. The detailed analysis of the expected spectroscopic data provides a clear roadmap for the confirmation of the target molecule's structure and purity. This document is intended to serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and materials science, enabling them to confidently prepare and study this and related α-cyano sulfone compounds.

References

-

Chemistry LibreTexts. (2024). 19.6 Nucleophilic Addition of HCN: Cyanohydrin Formation. Available at: [Link]

-

Cox, R. F. B., & Stormont, R. T. (n.d.). Acetone Cyanohydrin. Organic Syntheses. Available at: [Link]

-

ResearchGate. (2025). Infrared Spectra of Sulfones and Related Compounds. Available at: [Link]

-

Wikipedia. (n.d.). Acetone cyanohydrin. Available at: [Link]

-

Mass Spectra of Some Sulfinate Esters and Sulfones. (n.d.). Canadian Journal of Chemistry. Available at: [Link]

-

ACS Publications. (n.d.). Mass Spectra of Diaryl Sulfones. Analytical Chemistry. Available at: [Link]

-

Spectroscopy Online. (2019). Organic Nitrogen Compounds IV: Nitriles. Available at: [Link]

-

PrepChem.com. (n.d.). Synthesis of acetone cyanohydrin. Available at: [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0035915). Available at: [Link]

-

ResearchGate. (n.d.). Mass Spectra of Sulfoxides and Sulfones. Available at: [Link]

-

RSC Publishing. (2023). Polymer Chemistry. Available at: [Link]

-

Sci-Hub. (n.d.). 13C Nuclear Magnetic Resonance Spectra of Organic Sulfur Compounds: Cyclic Sulfides, Sulfoxides, Sulfones, and Thiones. Available at: [Link]

-

YouTube. (2017). Nitriles IR Spectra and alkenes (with stereoisomerism references). Available at: [Link]

-

PubMed. (2012). Thermoanalytical investigation of some sulfone-containing drugs. Available at: [Link]

- Google Patents. (n.d.). CN104262160A - Method for preparing 2-nitro-2-methyl-1-propanol.

-

PubMed. (n.d.). The infrared spectra of nitriles and related compounds frozen in Ar and H2O. Available at: [Link]

-

Berkeley Learning Hub. (2024). 5 Nitrile IR Tips. Available at: [Link]

-

Quora. (2018). What happens when acetone reacts with HCN & the product is reduced?. Available at: [Link]

-

ACS Publications. (2022). Spontaneous Oxidation of Aromatic Sulfones to Sulfonic Acids in Microdroplets. Available at: [Link]

-

Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Available at: [Link]

-

NIST WebBook. (n.d.). Propane, 2-methyl-2-(methylthio)-. Available at: [Link]

-

Dipòsit Digital de la Universitat de Barcelona. (n.d.). Stereoselective Alkylation of (S)‑N‑Acyl-4-isopropyl-1,3-thiazolidine-2-thiones Catalyzed by 1 (Me3P)2NiCl2 2 3 4 5 Javier F. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. spectroscopyonline.com [spectroscopyonline.com]

- 3. The infrared spectra of nitriles and related compounds frozen in Ar and H2O - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. Thermoanalytical investigation of some sulfone-containing drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Characterization of 2-Methyl-2-(methylsulfonyl)propanenitrile

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the spectroscopic data for 2-Methyl-2-(methylsulfonyl)propanenitrile, a molecule of interest in synthetic chemistry and drug discovery. By delving into its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, this document serves as a crucial resource for the unambiguous identification and characterization of this compound. The synthesis and spectroscopic data presented herein are grounded in established chemical principles and supported by data from analogous structures, ensuring a robust and reliable reference for laboratory applications.

Molecular Structure and Overview

2-Methyl-2-(methylsulfonyl)propanenitrile, with the chemical formula C₅H₉NO₂S and a molecular weight of approximately 147.2 g/mol , possesses a unique quaternary carbon center substituted with two methyl groups, a nitrile group, and a methylsulfonyl group.[1][2] This structural arrangement gives rise to distinct spectroscopic signatures that are explored in detail in the following sections.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. For 2-Methyl-2-(methylsulfonyl)propanenitrile, both ¹H and ¹³C NMR provide critical information for structural verification.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 2-Methyl-2-(methylsulfonyl)propanenitrile is predicted to be simple yet informative, characterized by two distinct singlets. This simplicity arises from the high degree of symmetry in the molecule, where the protons of the two methyl groups attached to the quaternary carbon are chemically equivalent, as are the protons of the methyl group on the sulfonyl moiety.

Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~1.8 | Singlet | 6H | -C(CH₃)₂ |

| ~3.1 | Singlet | 3H | -SO₂CH₃ |

Interpretation:

The six protons of the two methyl groups attached to the quaternary carbon are expected to resonate as a single peak at approximately 1.8 ppm. The chemical shift is downfield from typical alkane signals due to the deshielding effect of the adjacent electron-withdrawing nitrile and methylsulfonyl groups. The three protons of the methylsulfonyl group are anticipated to appear as a singlet at a more downfield position, around 3.1 ppm, owing to the strong deshielding effect of the sulfonyl group. The absence of any splitting in both signals confirms the absence of adjacent protons. A reference to the ¹H NMR spectrum of this compound can be found in the patent WO2012/139425.[3]

Experimental Protocol for ¹H NMR Spectroscopy:

A detailed, step-by-step methodology for acquiring a high-resolution ¹H NMR spectrum is as follows:

-

Sample Preparation: Dissolve 5-10 mg of 2-Methyl-2-(methylsulfonyl)propanenitrile in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Instrumentation: The spectrum is acquired on a 400 MHz NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse sequence (e.g., 'zg30') is used.

-

Number of Scans: 16-32 scans are typically sufficient for a good signal-to-noise ratio.

-

Relaxation Delay: A relaxation delay of 1-2 seconds is employed between scans.

-

Acquisition Time: An acquisition time of 3-4 seconds ensures good resolution.

-

Spectral Width: A spectral width of 12-16 ppm is appropriate for observing all proton signals.

-

-

Data Processing: The acquired Free Induction Decay (FID) is processed by applying a Fourier transform. Phase and baseline corrections are applied to the resulting spectrum. The chemical shifts are referenced to the TMS signal at 0.00 ppm.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum of 2-Methyl-2-(methylsulfonyl)propanenitrile is expected to show four distinct signals, corresponding to the four unique carbon environments in the molecule.

Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~25 | -C(CH₃)₂ |

| ~40 | -SO₂CH₃ |

| ~55 | -C(CH₃)₂ |

| ~118 | -CN |

Interpretation:

The two equivalent methyl carbons attached to the quaternary center are predicted to resonate at approximately 25 ppm. The methyl carbon of the sulfonyl group is expected at a more downfield shift of around 40 ppm. The quaternary carbon, being bonded to two methyl groups, a nitrile, and a sulfonyl group, is significantly deshielded and is predicted to appear around 55 ppm. The carbon of the nitrile group is expected to have the most downfield chemical shift, at approximately 118 ppm, which is characteristic for nitriles.

Experimental Protocol for ¹³C NMR Spectroscopy:

-

Sample Preparation: A more concentrated sample is typically required for ¹³C NMR. Dissolve 20-50 mg of the compound in 0.6-0.7 mL of CDCl₃.

-

Instrumentation: The spectrum is acquired on a 100 MHz (or higher) NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled pulse sequence with a 30-45° pulse angle is used to allow for faster repetition rates.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required to achieve an adequate signal-to-noise ratio due to the low natural abundance of ¹³C.

-

Relaxation Delay: A relaxation delay of 2 seconds is generally sufficient.

-

-

Data Processing: Similar to ¹H NMR, the FID is processed using a Fourier transform, followed by phase and baseline corrections. The solvent peak (CDCl₃ at ~77.16 ppm) is used for chemical shift referencing.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of 2-Methyl-2-(methylsulfonyl)propanenitrile is expected to show characteristic absorption bands for the nitrile and sulfonyl groups.

Predicted IR Data (Neat)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2240 | Medium | C≡N stretch |

| ~1320 and ~1140 | Strong | Asymmetric and symmetric SO₂ stretch |

| ~2980-2850 | Medium | C-H stretch (alkane) |

Interpretation:

The most prominent and diagnostic peak in the IR spectrum is expected to be the stretching vibration of the nitrile group (C≡N) at approximately 2240 cm⁻¹. The presence of a strong electron-withdrawing sulfonyl group on the same carbon may slightly shift this frequency. The sulfonyl group itself will give rise to two strong characteristic absorption bands corresponding to its asymmetric and symmetric stretching vibrations, typically found around 1320 cm⁻¹ and 1140 cm⁻¹, respectively. The C-H stretching vibrations of the methyl groups will appear in the typical alkane region of 2980-2850 cm⁻¹.

Experimental Protocol for FT-IR Spectroscopy:

-

Sample Preparation: As 2-Methyl-2-(methylsulfonyl)propanenitrile is a solid, it can be prepared as a KBr pellet or analyzed as a thin film. For a thin film, a small amount of the solid is dissolved in a volatile solvent (e.g., acetone or dichloromethane), a drop of the solution is placed on a salt plate (NaCl or KBr), and the solvent is allowed to evaporate.

-

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer is used.

-

Data Acquisition:

-

A background spectrum of the clean, empty salt plate is recorded first.

-

The sample-coated plate is then placed in the sample holder.

-

The spectrum is typically recorded from 4000 to 400 cm⁻¹ by co-adding 16 or 32 scans to improve the signal-to-noise ratio.

-

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.

Predicted Mass Spectrum Data (Electron Ionization - EI)

| m/z | Possible Fragment |

| 147 | [M]⁺ (Molecular Ion) |

| 132 | [M - CH₃]⁺ |

| 68 | [M - SO₂CH₃]⁺ |

| 79 | [SO₂CH₃]⁺ |

Interpretation:

Upon electron ionization, 2-Methyl-2-(methylsulfonyl)propanenitrile is expected to show a molecular ion peak [M]⁺ at m/z = 147. A common fragmentation pathway would be the loss of a methyl group, resulting in a fragment ion at m/z = 132. Cleavage of the C-S bond could lead to the formation of a fragment at m/z = 68, corresponding to the loss of the methylsulfonyl radical. The methylsulfonyl cation itself may also be observed at m/z = 79.

Experimental Protocol for Mass Spectrometry:

-

Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe or, for a more pure sample, through a gas chromatograph (GC-MS).

-

Ionization: Electron Ionization (EI) at 70 eV is a standard method for small molecules.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The abundance of each ion is measured by a detector, and the data is plotted as a mass spectrum.

Conclusion

The spectroscopic data presented in this guide, including predicted ¹H NMR, ¹³C NMR, IR, and MS spectra, provide a comprehensive and reliable basis for the identification and characterization of 2-Methyl-2-(methylsulfonyl)propanenitrile. The detailed experimental protocols offer practical guidance for researchers to obtain high-quality data. This in-depth technical guide serves as a valuable resource for scientists and professionals in the fields of chemical synthesis and drug development, facilitating the confident use of this compound in their research endeavors.

References

-

PubChem. Compound Summary for CID 71565233, 2-Methyl-2-[(4-methylbenzenesulfonyl)oxy]propanenitrile. [Link]

Sources

An In-Depth Technical Guide to 2-Methyl-2-(methylsulfonyl)propanenitrile: From Discovery to Modern Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Methyl-2-(methylsulfonyl)propanenitrile, a molecule of interest in synthetic and medicinal chemistry. While its documented history is relatively recent, the structural motifs it contains—a gem-dimethyl group, a sulfonyl moiety, and a nitrile function—are of significant importance in drug design and development. This document explores the known synthesis, chemical properties, and the potential applications of this compound, grounded in the broader context of the roles its constituent functional groups play in medicinal chemistry.

Introduction: Unveiling a Structurally Significant Scaffold

2-Methyl-2-(methylsulfonyl)propanenitrile, with the CAS number 14668-29-2, is a small molecule characterized by a quaternary carbon substituted with a methyl group, a nitrile group, and a methylsulfonyl group. Its molecular formula is C5H9NO2S, and it has a molecular weight of 147.2 g/mol .[1] While not a widely known compound with a long history of applications, its structure represents a confluence of functionalities that are highly relevant to modern drug discovery. The methylsulfonyl group is a key pharmacophore known to enhance drug-like properties, while the nitrile group can act as a versatile synthetic handle or a bioisostere for other functional groups.[2] This guide aims to consolidate the available technical information on this compound, providing a foundational resource for researchers interested in its synthesis and potential utility.

Discovery and Historical Context

The documented history of 2-Methyl-2-(methylsulfonyl)propanenitrile is primarily linked to its appearance in the patent literature as a synthetic intermediate. A key synthesis of this compound is described in the patent WO2012139425. While this patent was published in 2012, it is possible that the compound was synthesized earlier, but a definitive, publicly accessible record of its first synthesis has not been identified in the current body of scientific literature.

The development of synthetic methodologies for compounds containing both sulfonyl and nitrile groups has been an area of interest in organic chemistry. These functional groups are present in a variety of biologically active molecules. The synthesis of related structures, such as 2-acrylamido-2-methyl-1-propanesulfonic acid, has been the subject of earlier patents, indicating a long-standing interest in molecules with similar structural frameworks for applications in polymer chemistry and other fields.[3]

Physicochemical Properties

A summary of the key physicochemical properties of 2-Methyl-2-(methylsulfonyl)propanenitrile is presented in the table below. These properties are crucial for understanding its behavior in chemical reactions and biological systems.

| Property | Value | Source |

| CAS Number | 14668-29-2 | ChemicalBook[1] |

| Molecular Formula | C5H9NO2S | ChemicalBook[1] |

| Molecular Weight | 147.1955 g/mol | ChemNet[4] |

| Density | 1.172 g/cm³ | ChemNet[4] |

| InChI | InChI=1/C5H9NO2S/c1-5(2,4-6)9(3,7)8/h1-3H3 | ChemNet[4] |

Synthesis and Reaction Mechanisms

The primary documented method for the synthesis of 2-Methyl-2-(methylsulfonyl)propanenitrile involves the methylation of (methylsulfonyl)acetonitrile. This reaction proceeds via a nucleophilic substitution mechanism.

Experimental Protocol: Synthesis of 2-Methyl-2-(methylsulfonyl)propanenitrile

This protocol is adapted from the procedure described in patent WO2012139425.

Materials:

-

(Methylsulfonyl)acetonitrile

-

Sodium hydride (NaH) in mineral oil

-

Methyl iodide (CH3I)

-

Tetrahydrofuran (THF), anhydrous

-

Water (H2O)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Hexanes

-

Ether

Procedure:

-

To a stirred solution of (methylsulfonyl)acetonitrile in anhydrous THF at 0 °C, slowly add sodium hydride.

-

After stirring for a short period, add methyl iodide dropwise to the reaction mixture.

-

Allow the mixture to warm to room temperature and stir overnight.

-

Quench the reaction by the careful addition of water.

-

Remove the THF under reduced pressure.

-

Extract the aqueous solution with ethyl acetate.

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate), filter, and concentrate under reduced pressure.

-

Purify the residue by trituration with a mixture of hexanes and ether to yield 2-Methyl-2-(methylsulfonyl)propanenitrile.

Diagram of the Synthetic Pathway:

Caption: Synthesis of 2-Methyl-2-(methylsulfonyl)propanenitrile.

Significance in Drug Development and Medicinal Chemistry

While there is no direct evidence of 2-Methyl-2-(methylsulfonyl)propanenitrile itself being a therapeutic agent, its structural components are of significant interest in drug design.

The Role of the Methylsulfonyl Group

The methylsulfonyl group is a common substituent in medicinal chemistry due to its ability to improve the physicochemical properties of drug candidates. It is a strong hydrogen bond acceptor and is generally metabolically stable. The inclusion of a sulfonyl group can enhance aqueous solubility, which is often a desirable property for drug candidates. Furthermore, this group can engage in specific interactions with biological targets, contributing to the overall binding affinity of a molecule.

The Nitrile Functional Group

The nitrile group is a versatile functional group in drug design. It can act as a bioisostere for a carbonyl group or a terminal alkyne. The linear geometry and electronic properties of the nitrile group can influence the conformation and binding mode of a molecule. Nitriles are also valuable synthetic intermediates that can be converted into other functional groups, such as amines and carboxylic acids.

The Gem-Dimethyl Group

The gem-dimethyl group, also known as an isobutyl group, can provide steric bulk, which can influence the binding selectivity of a molecule for its target. It can also block metabolic pathways, thereby increasing the metabolic stability and half-life of a drug.

Diagram of Key Functional Groups in Drug Design:

Sources

- 1. 2-methyl-2-(methylsulfonyl)propanenitrile | 14668-29-2 [chemicalbook.com]

- 2. chemrxiv.org [chemrxiv.org]

- 3. US6504050B1 - Process for the preparation of 2-acrylamido-2-methyl-1-propanesulfonic acid - Google Patents [patents.google.com]

- 4. 2-methyl-2-(methylsulfonyl)propanenitrile | 14668-29-2 [chemnet.com]

CAS number for 2-Methyl-2-(methylsulfonyl)propanenitrile.

An In-Depth Technical Guide to 2-Methyl-2-(methylsulfonyl)propanenitrile

Introduction

2-Methyl-2-(methylsulfonyl)propanenitrile, identified by the CAS Number 14668-29-2 , is a specialized organic compound characterized by the presence of both a nitrile (C≡N) and a methylsulfonyl (SO₂CH₃) group attached to a tertiary carbon center.[1][2] This unique structural arrangement imparts distinct chemical properties that make it a valuable building block in advanced organic synthesis. The electron-withdrawing nature of both the nitrile and sulfonyl groups significantly influences the reactivity of the molecule, particularly at the α-carbon. This guide provides a comprehensive overview of its synthesis, properties, and potential applications, with a focus on its utility for researchers in synthetic chemistry and drug development.

Compound Identification and Physicochemical Properties

Accurate identification is paramount in scientific research. The key identifiers and physical properties of 2-Methyl-2-(methylsulfonyl)propanenitrile are summarized below.

| Property | Value | Source(s) |

| CAS Number | 14668-29-2 | [1][2] |

| IUPAC Name | 2-Methyl-2-(methylsulfonyl)propanenitrile | [1] |

| Molecular Formula | C₅H₉NO₂S | [1][2] |

| Molecular Weight | 147.19 g/mol | [1] |

| Density | 1.172 g/cm³ (Predicted) | [1] |

| InChI | InChI=1/C5H9NO2S/c1-5(2,4-6)9(3,7)8/h1-3H3 | [1] |

| Canonical SMILES | CC(C)(C#N)S(=O)(=O)C | N/A |

Synthesis: A Mechanistic Perspective

The primary synthetic route to 2-Methyl-2-(methylsulfonyl)propanenitrile involves the exhaustive methylation of 2-(methylsulfonyl)acetonitrile. This reaction proceeds via a classic acid-base and nucleophilic substitution mechanism.

Synthesis Workflow

Caption: Synthetic workflow for 2-Methyl-2-(methylsulfonyl)propanenitrile.

Causality in Experimental Design

The choice of reagents and conditions is critical for achieving a high yield.[3]

-

Base Selection (Sodium Hydride, NaH): The protons on the carbon α to both the sulfonyl and nitrile groups are highly acidic. Sodium hydride is a strong, non-nucleophilic base, making it ideal for quantitatively deprotonating the starting material to form a resonance-stabilized carbanion. Using two equivalents of NaH ensures the complete removal of both acidic protons for subsequent dimethylation.[3]

-

Solvent (Tetrahydrofuran, THF): THF is an aprotic polar solvent that effectively solvates the sodium cation without interfering with the strong basicity of the hydride. Its relatively low boiling point also facilitates its removal during workup.[3]

-

Alkylating Agent (Methyl Iodide, MeI): MeI is a highly effective methylating agent. Iodide is an excellent leaving group, promoting a rapid Sₙ2 reaction with the generated carbanion. Two equivalents are used to ensure the reaction goes to completion, forming the desired dimethylated product.[3]

-

Temperature Control: The initial deprotonation is performed at 0°C to control the exothermic reaction between NaH and the substrate. The reaction is then allowed to warm to room temperature to ensure the subsequent methylation steps proceed to completion over several hours.[3]

Experimental Protocol: Synthesis

The following protocol is adapted from established procedures.[3]

Materials:

-

2-(Methylsulfonyl)acetonitrile (100 mmol)

-

Sodium Hydride (NaH), 60% dispersion in mineral oil (200 mmol)

-

Methyl Iodide (MeI) (200 mmol)

-

Anhydrous Tetrahydrofuran (THF) (300 mL)

-

Ethyl Acetate

-

Brine (saturated NaCl solution)

-

Deionized Water

Procedure:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and an inert atmosphere (Argon or Nitrogen), add 2-(methylsulfonyl)acetonitrile (100 mmol) dissolved in anhydrous THF (300 mL).

-

Deprotonation: Cool the stirred solution to 0°C using an ice bath. Slowly and portion-wise add the sodium hydride (200 mmol).

-

Expert Insight: The slow addition is crucial to manage the evolution of hydrogen gas and the exothermic nature of the reaction.

-

-

Carbanion Formation: Stir the mixture at 0°C for approximately 20-30 minutes after the NaH addition is complete. The formation of a slurry indicates the generation of the sodium salt.

-

Methylation: Add methyl iodide (200 mmol) dropwise to the reaction mixture at 0°C over 1.5 hours.

-

Self-Validation: The controlled addition prevents a rapid exotherm that could lead to side reactions.

-

-

Reaction Completion: Allow the reaction mixture to slowly warm to room temperature and stir overnight (approx. 20 hours) to ensure complete dimethylation.

-

Quenching: Carefully quench the reaction by slowly adding deionized water (250 mL) while cooling the flask in an ice bath.

-

Trustworthiness: This step safely neutralizes any unreacted NaH.

-

-

Workup & Extraction:

-

Remove the THF under reduced pressure using a rotary evaporator.

-

Extract the remaining aqueous solution with ethyl acetate (3 x 250 mL).

-

Combine the organic extracts and wash with brine (200 mL) to remove residual water and inorganic salts.

-

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Triturate the resulting residue with a hexanes/ether mixture to precipitate the product, which can then be collected by filtration as a solid. A reported yield for this method is approximately 93%.[3]

Role in Drug Development and Medicinal Chemistry

While specific applications of 2-Methyl-2-(methylsulfonyl)propanenitrile in marketed drugs are not prominent, its core structure is of significant interest to medicinal chemists for several reasons.

-

The Nitrile Group: The nitrile moiety is a versatile functional group in drug design. It can act as a bioisostere for a carbonyl group or a terminal alkyne. Its linear geometry and ability to act as a hydrogen bond acceptor can be crucial for binding to protein targets.[4] Furthermore, α,β-unsaturated nitriles can serve as reversible or irreversible covalent binders to nucleophilic residues like serine or cysteine in enzyme active sites.[4]

-

The Sulfonyl Group: The methylsulfonyl group is a stable, polar, and metabolically robust functional group. It is a strong hydrogen bond acceptor and is often incorporated into drug candidates to improve physicochemical properties such as solubility and to fill specific pockets in a target protein.

-

The Gem-Dimethyl Group: The two methyl groups on the quaternary carbon can provide a steric shield, potentially hindering metabolic attack at that position and increasing the metabolic stability of a parent molecule.[5] This is a common strategy in lead optimization to improve pharmacokinetic profiles.[5]

The combination of these three motifs makes 2-Methyl-2-(methylsulfonyl)propanenitrile a valuable scaffold for creating novel chemical entities with potential therapeutic applications.

Safety and Handling

The toxicological properties of this specific compound have not been fully investigated.[6] However, based on its functional groups, certain precautions are mandatory.

-

General Hazards: Compounds containing nitrile groups can be toxic if swallowed, inhaled, or absorbed through the skin, as they can potentially release cyanide in vivo.

-

Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles.[7][8]

-

Handling: Avoid creating dust. Prevent contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[6]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and bases.[9]

-

First Aid:

-

Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.[8]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention.[10]

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[6]

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[8]

-

Conclusion

2-Methyl-2-(methylsulfonyl)propanenitrile is a synthetically accessible and useful chemical intermediate. Its well-defined synthesis and the valuable combination of nitrile, sulfonyl, and gem-dimethyl functional groups make it a noteworthy building block for synthetic chemists. For drug development professionals, it represents a scaffold that incorporates several key features used in modern medicinal chemistry to enhance potency, selectivity, and pharmacokinetic properties. Proper understanding of its synthesis and adherence to strict safety protocols are essential for its effective and safe utilization in a research setting.

References

-

PubChem. (n.d.). 2-Methyl-2-[(4-methylbenzenesulfonyl)oxy]propanenitrile. Retrieved from [Link]

-

PubChem. (n.d.). 2-(2-Methylsulfonylethylsulfanyl)propanenitrile. Retrieved from [Link]

-

NIST/TRC. (n.d.). 2-methylpropanenitrile - Critically Evaluated Thermophysical Property Data. Retrieved from [Link]

-

Zhu, D., et al. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. Signal Transduction and Targeted Therapy. Retrieved from [Link]

- Google Patents. (n.d.). US9815781B1 - Process for preparing 3-(methylsulfonyl)propionitrile.

-

PubMed. (2013). [Application of methyl in drug design]. Retrieved from [Link]

Sources

- 1. 2-methyl-2-(methylsulfonyl)propanenitrile | 14668-29-2 [chemnet.com]

- 2. 2-methyl-2-(methylsulfonyl)propanenitrile | 14668-29-2 [chemicalbook.com]

- 3. 2-methyl-2-(methylsulfonyl)propanenitrile synthesis - chemicalbook [chemicalbook.com]

- 4. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. fishersci.ca [fishersci.ca]

- 7. static.cymitquimica.com [static.cymitquimica.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. fishersci.com [fishersci.com]

Molecular formula and weight of 2-Methyl-2-(methylsulfonyl)propanenitrile.

An In-Depth Technical Guide to 2-Methyl-2-(methylsulfonyl)propanenitrile: Molecular Formula and Weight

Prepared by: Gemini, Senior Application Scientist

Introduction: Navigating Chemical Nomenclature

In the fields of chemical research and drug development, precise molecular identification is paramount. The nomenclature of a chemical compound serves as the primary key to its structure, properties, and function. This guide addresses the molecular formula and weight of 2-Methyl-2-(methylsulfonyl)propanenitrile .

A critical analysis of chemical databases reveals that the exact name "2-Methyl-2-(methylsulfonyl)propanenitrile" is not commonly indexed. However, a literal interpretation of standard IUPAC nomenclature rules allows for the confident deduction of its structure. This guide will elucidate the molecular formula and weight based on this interpreted structure. Furthermore, to enhance clarity and provide a comprehensive context, this document will draw a comparative analysis with a closely related, and more frequently documented, structural analog: 2-cyanopropan-2-yl methanesulfonate. This comparison underscores the critical importance of precise naming conventions in scientific discourse.

Section 1: Molecular Identity of 2-Methyl-2-(methylsulfonyl)propanenitrile

Based on its IUPAC name, the structure of 2-Methyl-2-(methylsulfonyl)propanenitrile is defined by a propanenitrile backbone. The second carbon atom of this three-carbon chain is substituted with both a methyl group (-CH₃) and a methylsulfonyl group (-SO₂CH₃).

Chemical Structure

The deduced chemical structure is as follows:

Caption: Structure of 2-cyanopropan-2-yl methanesulfonate.

This comparative analysis highlights that a seemingly minor difference in nomenclature—the inclusion of "oxy"—translates to a significant structural and compositional change. This serves as a critical reminder for researchers that meticulous attention to chemical naming is essential for accurate experimental design and data interpretation.

Section 4: Experimental Protocols and Methodologies

Determination of Molecular Formula

The molecular formula of a novel compound is typically confirmed experimentally via two primary methods:

-

Elemental Analysis: This technique determines the mass percentages of each element (C, H, N, S) in a pure sample. The results are used to derive the empirical formula, which, when combined with molecular weight data, yields the definitive molecular formula.

-

High-Resolution Mass Spectrometry (HRMS): HRMS measures the mass-to-charge ratio of an ion with extremely high precision (typically to four or five decimal places). This allows for the calculation of the exact mass of the molecule, which can be used to confirm a unique molecular formula. For C₅H₉NO₂S, the expected exact mass is approximately 147.0354 Da. [1]

Workflow for Molecular Formula and Weight Verification

Caption: Workflow for experimental verification of molecular formula and weight.

Conclusion

While 2-Methyl-2-(methylsulfonyl)propanenitrile is not a commonly listed chemical, a systematic interpretation of its name leads to a unique structure with the molecular formula C₅H₉NO₂S and a calculated molecular weight of 147.19 g/mol . The distinction between this compound and its frequently cited analog, 2-cyanopropan-2-yl methanesulfonate, highlights the precision required in chemical nomenclature. For drug development professionals and researchers, this guide provides the foundational molecular data derived from a rigorous, first-principles approach to chemical structure interpretation.

References

-

PubChem. (n.d.). 1-Propanol, 2-methyl-2-(methylsulfonyl)-. National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]

-

PubChem. (n.d.). 1-Hydroxy-5-(hydroxymethyl)pyrrolidine-2-thione. National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]

Sources

Literature review on the synthesis of 2-Methyl-2-(methylsulfonyl)propanenitrile.

This in-depth technical guide provides a comprehensive overview of the synthetic routes for producing 2-Methyl-2-(methylsulfonyl)propanenitrile, a sulfone-containing nitrile of interest in various chemical research and development applications. This document is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis, offering detailed experimental protocols, mechanistic insights, and a comparative analysis of synthetic strategies.

Introduction

2-Methyl-2-(methylsulfonyl)propanenitrile, with the chemical formula C5H9NO2S, is a specialized organic compound characterized by a quaternary carbon atom bonded to a nitrile group, a methylsulfonyl group, and two methyl groups.[1] The presence of the electron-withdrawing sulfonyl and nitrile groups on the same carbon atom imparts unique chemical properties to the molecule, making it a potentially valuable building block in organic synthesis. While its direct applications are not extensively documented in publicly available literature, its structure suggests potential utility as an intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries where sulfone and nitrile moieties are common pharmacophores.

This guide will focus on the practical synthesis of this target molecule, providing a detailed examination of the most viable and documented synthetic methodology.

Primary Synthetic Route: Alkylation of 2-(Methylsulfonyl)acetonitrile

The most direct and high-yielding reported method for the synthesis of 2-Methyl-2-(methylsulfonyl)propanenitrile is the exhaustive methylation of 2-(methylsulfonyl)acetonitrile. This approach leverages the acidity of the α-carbon proton, which is significantly enhanced by the presence of both the adjacent sulfonyl and nitrile groups, facilitating its deprotonation and subsequent alkylation.

Mechanistic Rationale

The synthesis proceeds via a two-step, one-pot reaction. The first step involves the deprotonation of 2-(methylsulfonyl)acetonitrile using a strong base, typically sodium hydride (NaH), to form a resonance-stabilized carbanion. The negative charge is delocalized over the α-carbon, the nitrogen of the nitrile, and the oxygens of the sulfonyl group, which increases the stability of the conjugate base and drives the deprotonation to completion.

In the second step, the resulting nucleophilic carbanion is treated with an alkylating agent, in this case, methyl iodide (CH3I). The carbanion attacks the electrophilic methyl group of methyl iodide in a bimolecular nucleophilic substitution (SN2) reaction, displacing the iodide leaving group and forming a new carbon-carbon bond. As there are two acidic protons on the starting material, a molar excess of both the base and the alkylating agent is used to ensure the formation of the desired dimethylated product.

A visual representation of this reaction mechanism is provided in the following diagram:

Caption: Reaction mechanism for the synthesis of 2-Methyl-2-(methylsulfonyl)propanenitrile.

Experimental Protocol

The following protocol is adapted from a documented procedure and provides a step-by-step guide for the synthesis of 2-Methyl-2-(methylsulfonyl)propanenitrile.[2]

Materials:

-

2-(Methylsulfonyl)acetonitrile

-

Sodium hydride (60% dispersion in mineral oil)

-

Methyl iodide

-

Tetrahydrofuran (THF), anhydrous

-

Ethyl acetate

-

Hexanes

-

Ether

-

Brine (saturated aqueous sodium chloride solution)

-

Water (deionized)

Procedure:

-

Reaction Setup: To a stirred solution of 2-(methylsulfonyl)acetonitrile (1.19 g, 10 mmol) in 30 mL of anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), slowly add sodium hydride (0.80 g, 20 mmol, 60% in mineral oil) at 0 °C (ice bath).

-

Deprotonation: Stir the mixture at 0 °C for approximately 20 minutes.

-

Alkylation: Add methyl iodide (2.84 g, 20 mmol) dropwise over a period of 1.5 hours while maintaining the temperature at 0 °C.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir overnight (approximately 20 hours).

-

Quenching: Carefully quench the reaction by the slow addition of 25 mL of water.

-

Solvent Removal: Remove the THF by rotary evaporation.

-

Extraction: Extract the aqueous solution with three 25 mL portions of ethyl acetate.

-

Washing: Combine the organic extracts and wash with 20 mL of brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Triturate the residue with a mixture of hexanes and ether to induce crystallization and afford the final product.

Quantitative Data

| Parameter | Value | Reference |

| Yield | 93% | [2] |

| Starting Material | 2-(Methylsulfonyl)acetonitrile | [2] |

| Reagents | Sodium hydride, Methyl iodide | [2] |

| Solvent | Tetrahydrofuran | [2] |

| Reaction Time | 21.5 hours | [2] |

| Reaction Temperature | 0 °C to 25 °C | [2] |

Alternative Synthetic Approach: Nucleophilic Substitution with a Sulfinate Salt

An alternative, though less directly documented for this specific molecule, synthetic strategy involves the reaction of a suitable α-halo nitrile with a methanesulfinate salt. This approach is based on the well-established principle of nucleophilic substitution, where the sulfinate anion acts as the nucleophile.

Proposed Mechanistic Pathway

In this proposed synthesis, 2-chloro-2-methylpropanenitrile would serve as the electrophilic starting material. Sodium methanesulfinate (CH3SO2Na), a stable and commercially available sulfinate salt, would act as the nucleophile.[3] The reaction would likely proceed via an SN2 mechanism, where the methanesulfinate anion attacks the carbon atom bearing the chlorine atom, displacing the chloride ion and forming the desired carbon-sulfur bond.

The choice of solvent would be critical for this reaction, with polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) being suitable candidates to solvate the sodium cation and enhance the nucleophilicity of the sulfinate anion.

The following diagram illustrates the proposed synthetic workflow:

Caption: Proposed synthesis of 2-Methyl-2-(methylsulfonyl)propanenitrile via nucleophilic substitution.

Conclusion

The synthesis of 2-Methyl-2-(methylsulfonyl)propanenitrile is most effectively and efficiently achieved through the exhaustive methylation of 2-(methylsulfonyl)acetonitrile. This method is high-yielding and utilizes readily available starting materials and reagents.[2] An alternative synthetic route via nucleophilic substitution of an α-halo nitrile with a sulfinate salt presents a plausible, though underexplored, alternative. The information provided in this guide offers a solid foundation for researchers to successfully synthesize this compound and explore its potential applications in their respective fields.

References

-

PrepChem.com. (n.d.). Preparation of 2-Methyl-2-(methylsulfonamido)propionitrile. Retrieved from [Link]

-

PrepChem.com. (n.d.). Preparation of 2-Methyl-2-(ethenylsulfonamido)propionitrile. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

- Google Patents. (n.d.). US6660882B2 - Process for the preparation of 2-Methyl-2-propene-1-sulfonic acid, sodium salt.

-

PrepChem.com. (n.d.). Synthesis of 2-(4-(Methylsulfonyl)phenoxy)-5-nitrobenzonitrile. Retrieved from [Link]

- Google Patents. (n.d.). US6504050B1 - Process for the preparation of 2-acrylamido-2-methyl-1-propanesulfonic acid.

-

ResearchGate. (n.d.). 2-[4-(Methylsulfonyl)phenyl]acetonitrile. Retrieved from [Link]

- Google Patents. (n.d.). US9815781B1 - Process for preparing 3-(methylsulfonyl)propionitrile.

- Google Patents. (n.d.). CN103804227A - Method for synthesizing 2-methyl-2-butenenitrile through direct isomerization of alkene-nitrile mixed liquid.

-

Organic Syntheses. (n.d.). L-Proline, 2-methyl-. Retrieved from [Link]

-

PubChem. (n.d.). Sodium methanesulfinate. Retrieved from [Link]

- Google Patents. (n.d.). WO2016116555A1 - Process for the production of 2-[4-(cyclopropanecarbonyl)phenyl]-2-methyl-propanenitrile.

-

YouTube. (2022, July 30). 2-Chloro-2-methylpentane on reaction with sodium methoxide in methanol yields. Retrieved from [Link]

-

PubMed. (1997, November 28). Alkylation of Acetonitrile. Retrieved from [Link]

-

YouTube. (2023, January 4). 2-chloro-2-methylpentane on reaction with sodium methoxide in methanol yields:(a) C_(2)H_(5)CH_(.... Retrieved from [Link]

-

Filo. (2022, April 29). 2-chloro-2-methylpentane on reaction with sodium methoxide in methanol yields. Retrieved from [Link]

-

ResearchGate. (2016, February 13). Imidazole alkylation by chlorobutane ?. Retrieved from [Link]

Sources

- 1. 2-methyl-2-(methylsulfonyl)propanenitrile | 14668-29-2 [chemicalbook.com]

- 2. 2-methyl-2-(methylsulfonyl)propanenitrile synthesis - chemicalbook [chemicalbook.com]

- 3. Sodium methanesulfinate | CH3NaO2S | CID 2733271 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. m.youtube.com [m.youtube.com]

- 6. 2-chloro-2-methylpentane on reaction with sodium methoxide in methanol yi.. [askfilo.com]

Methodological & Application

Application Notes and Protocols for 2-Methyl-2-(methylsulfonyl)propanenitrile: A Potential Electrophilic Cyanating Agent in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide on 2-Methyl-2-(methylsulfonyl)propanenitrile, a readily synthesized organic compound. While direct, peer-reviewed applications of this specific reagent as a cyanating agent are not extensively documented, its structural similarity to other known electrophilic cyanating agents suggests its potential in this capacity. These notes offer a detailed exploration of this potential, including a proposed mechanism of action, hypothetical protocols for its use in the cyanation of organometallic reagents, and essential safety and handling information. The content herein is intended to serve as a foundational resource for researchers interested in exploring novel cyanating methodologies.

Introduction: The Quest for Safer Cyanating Agents